molecular formula C6H9Cl2N3 B125919 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 157327-51-0

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B125919
CAS No.: 157327-51-0
M. Wt: 194.06 g/mol
InChI Key: VGQSNQPVXPPLEH-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a bicyclic nitrogen heterocycle that serves as a privileged scaffold in medicinal chemistry for developing targeted cancer therapies . Its structure is exploited in the design of potent small molecule inhibitors targeting critical enzymes involved in cell proliferation and survival. Research has identified derivatives of this core structure as a promising new class of ATR (ataxia telangiectasia and Rad3-related) kinase inhibitors . ATR is a key regulating protein in the DNA damage response, and its inhibition is a strategic approach for cancer therapy, particularly in combating replication stress . Among such derivatives, one lead compound has been reported to exhibit nanomolar-range IC50 values against ATR kinase (0.007 μM) and demonstrates significant anti-tumor activity in vitro by reducing the phosphorylation levels of ATR and its downstream signaling proteins . Furthermore, this chemotype has also been investigated in the context of Heat Shock Protein 90 (HSP90) inhibition, another prominent target in oncology, highlighting its versatility in drug discovery for treating cancer . The dihydrochloride salt form enhances the compound's solubility, facilitating its use in various biological assays . This reagent provides a valuable intermediate for the synthesis of novel therapeutic agents with potential for improved efficacy and selectivity.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQSNQPVXPPLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657798
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157327-51-0
Record name 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrrolo[3,4-d]pyrimidine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Core Ring Formation via Guanidine Condensation

The foundational approach involves cyclocondensation of 4-carbethoxy-3-amino-2-oxo-3-pyrroline (III) with guanidine to construct the pyrrolo[3,4-d]pyrimidine core. This method, pioneered by Southwick and Hofmann, proceeds under basic conditions (e.g., sodium ethoxide in ethanol) at reflux temperatures (80–100°C). The reaction mechanism entails nucleophilic attack by guanidine on the carbonyl group of the pyrroline derivative, followed by cyclodehydration to form the fused bicyclic system.

Key Parameters

  • Reagents : Guanidine hydrochloride, sodium ethoxide

  • Solvent : Absolute ethanol

  • Yield : 30–42% (after purification via recrystallization)

  • Purity : >95% (confirmed by HPLC)

Alternative Cyclization with Urea

A modified route substitutes guanidine with urea under high-temperature conditions (180°C, reduced pressure). While this method reduces costs, it requires longer reaction times (24–48 hours) and yields marginally lower purity (88–92%). The product, 2-amino-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-7(6H)-one, necessitates subsequent chlorination and reduction steps to achieve the target dihydro structure.

Ring-Closing Strategies Using Dioxopyrrolidine Precursors

2,3-Dioxopyrrolidine Intermediate

4-Benzylidene-2,3-dioxopyrrolidine (VIII) reacts with guanidine in ethanol to form a guanidine adduct (IX) , which undergoes spontaneous cyclization to yield 2-amino-8-benzyl-4-phenyl-3,4-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Xb) . This method highlights the versatility of dioxopyrrolidine derivatives in accessing substituted pyrrolopyrimidines.

Optimized Conditions

  • Temperature : Room temperature (20–25°C)

  • Reaction Time : 72 hours

  • Yield : 65–74%

Enolizable Carbonyl Systems

Enol forms of 4-carbethoxy-2,3-dioxopyrrolidines (I) participate in cyclocondensation with urea or guanidine. The enol’s nucleophilic character facilitates attack on the carbonyl carbon, forming the pyrimidine ring. This route is advantageous for introducing electron-withdrawing substituents but requires stringent pH control (pH 8–9) to prevent side reactions.

Chlorination and Salt Formation

Hydrochloric Acid Treatment

The free base 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is treated with concentrated hydrochloric acid (32% w/w) to form the dihydrochloride salt. The reaction is typically conducted in aqueous or ethanol solutions at 0–5°C to prevent decomposition.

Procedure

  • Dissolve the free base (1 equiv) in ethanol.

  • Add HCl (2.2 equiv) dropwise under ice-cooling.

  • Stir for 1 hour, then isolate via filtration.

  • Wash with cold ethanol and dry under vacuum.

Yield : 85–90%
Purity : ≥99.5% (HPLC)

Direct Synthesis via Phosphorus Oxychloride

In a one-pot approach, the hydroxyl group of 7H-pyrrolo[3,4-d]pyrimidin-4-ol is replaced by chlorine using phosphorus oxychloride (POCl₃). The resulting 4-chloro derivative is subsequently reduced (e.g., H₂/Pd-C) and treated with HCl to yield the dihydrochloride salt.

Reaction Conditions

  • POCl₃ : 5 equiv

  • Temperature : 110°C (reflux)

  • Time : 6 hours

  • Yield : 67–75%

Industrial-Scale Production

Solvent Recovery and Waste Reduction

Patent US10738058B2 discloses an eco-friendly four-step synthesis emphasizing solvent recycling and minimal waste. Key steps include:

  • Cyclization : Ethyl 2-cyano-4,4-diethoxybutanoate cyclizes in heptane with NaOH.

  • Chlorination : POCl₃-mediated chlorination at 110°C.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C).

  • Salt Formation : HCl treatment in ethanol.

Performance Metrics

StepConversion RatePurity (HPLC)
175%99.8%
294%99.9%
498%99.5%

Continuous Flow Reactor Systems

Recent advancements employ continuous flow reactors to enhance reaction control and scalability. For example, the cyclocondensation step achieves 88% yield in 2 hours (vs. 24 hours batchwise) by maintaining precise temperature (90°C) and residence time.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 3.45 (m, 2H, CH₂), 4.12 (s, 2H, CH₂), 7.89 (s, 1H, pyrimidine-H).

  • IR (KBr) : 1650 cm⁻¹ (C=N), 2500–3000 cm⁻¹ (NH⁺).

Purity Assessment

HPLC methods utilizing C18 columns (ACN/0.1% TFA gradient) confirm purity ≥99.5%. Residual solvents (e.g., ethanol, heptane) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Challenges and Optimization

Byproduct Formation

Side reactions during cyclization (e.g., over-chlorination) are mitigated by:

  • Stoichiometric Control : Limiting POCl₃ to 5 equiv.

  • Low-Temperature Quenching : Rapid cooling to 0°C after chlorination.

Scalability Issues

Large-scale batches face solubility challenges, addressed via:

  • Co-Solvents : Heptane/ethanol mixtures enhance intermediate solubility.

  • Crystallization Additives : Seed crystals improve yield during salt formation .

Biological Activity

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₆H₉Cl₂N₃
  • Molecular Weight : 194.600 g/mol
  • CAS Number : 157327-51-0
  • Appearance : Brown solid
  • Purity : ≥94% (by HPLC) .

Synthesis and Derivatives

The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives has been explored extensively. These derivatives have been evaluated for their biological activities, including their ability to inhibit certain enzymes and their cytotoxic effects on various cancer cell lines.

Table 1: Summary of Biological Activities of Pyrrolo[3,4-d]pyrimidine Derivatives

Compound NameActivityIC50 (nM)Target Cell Line
Compound 1GARFTase Inhibitor1.82 (FRα)RT16
Compound 2GARFTase Inhibitor4.53 (FRα)RT16
Compound 3Inactive-R2/hPCFT4
This compoundCytotoxicity (in vitro)Varies by cell lineVarious

The biological activity of this compound is primarily attributed to its role as an inhibitor of the enzyme Glycinamide ribonucleotide formyltransferase (GARFTase) . This enzyme is crucial in the de novo synthesis pathway of purines and is often overexpressed in cancer cells. The inhibition leads to reduced proliferation of tumor cells through:

  • Selective Targeting : The compound exhibits preferential uptake by folate receptor-expressing cells, enhancing its efficacy in targeting cancer cells over normal cells .
  • Cytotoxic Effects : Studies have shown that certain derivatives can significantly inhibit cell growth and induce apoptosis in various cancer cell lines such as KB and IGROV1 .

Case Studies and Research Findings

Research has demonstrated the effectiveness of pyrrolo[3,4-d]pyrimidine derivatives in various experimental settings:

  • In Vitro Studies :
    • A study reported that compound 1 showed an IC50 value of 1.82 nM against FRα-expressing RT16 cells, indicating strong inhibitory activity against tumor cell proliferation .
    • Colony-forming assays revealed that at a concentration of 1 nM, compound 1 resulted in over 99% inhibition of colony formation in KB cells .
  • Comparative Efficacy :
    • When compared with classical antifolates like Methotrexate (MTX), the pyrrolo derivatives exhibited superior potency and specificity towards folate receptor-expressing cells .
  • Safety Profile :
    • The compound is classified under acute toxicity category 4, indicating potential skin and eye irritation upon exposure; appropriate safety measures should be taken during handling .

Comparison with Similar Compounds

Key Properties :

  • Physical State : White to brown solid or colorless to brown liquid .
  • Safety : Classified as harmful if swallowed (H302), causes skin/eye irritation (H315, H319), and may cause respiratory irritation (H335). Safety protocols include wearing protective gear (P280) and immediate rinsing upon contact .
  • Synthesis: Produced via reduction of 4-methylsulfanyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate t-butylester using nickel chloride hexahydrate and sodium borohydride in ethanol .

Comparison with Similar Compounds

The structural analogs of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride include derivatives with substitutions on the pyrimidine or pyrrolidine rings, which modulate biological activity, solubility, and stability. Below is a detailed comparison:

Structural Analogs and Their Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound None (parent compound) C₆H₇N₃·2HCl 194.06 Antimicrobial precursors, kinase inhibitors
2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Methyl group at position 2 C₇H₁₁Cl₂N₃ 208.09 Enhanced solubility for drug delivery systems
2,4-Dichloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride Chlorine at positions 2 and 4 C₆H₅Cl₂N₃·HCl 223.11 ATR inhibitors for cancer therapy
Pyrazolo[3,4-d]pyrimidine derivatives Variants include phenylamino, imidazole, or thio groups C₇–C₁₅H₆–₁₄N₅–₇S/O 200–350 Kinase inhibitors, anti-inflammatory agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride, and how can structural analogs inform its preparation?

  • Methodological Answer : Synthesis often involves multi-step heterocyclic reactions, such as cyclocondensation of amines with carbonyl precursors. Structural analogs like 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5,7-dione () suggest using catalytic hydrogenation or acid-mediated cyclization. Characterization should include HPLC for purity (>95%) and NMR (¹H/¹³C) for structural confirmation. For example, the IUPAC name and InChI key in (InChI=1S/C6H7N3.ClH...) can guide spectral assignments.

Q. How should researchers handle discrepancies in reported physical properties (e.g., appearance, stability) of this compound?

  • Methodological Answer : Variations in physical state (solid vs. liquid, ) may arise from hydration or impurities. Use differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) for moisture content. Stability studies under controlled humidity/temperature (e.g., 25°C/60% RH for 6 months) can resolve contradictions, as seen in ’s degradation analysis of related compounds.

Q. What analytical techniques are critical for verifying the purity of this compound?

  • Methodological Answer : Combine chromatographic (HPLC/LC-MS with C18 columns, ) and spectroscopic methods. Mass spectrometry (ESI-MS) confirms molecular weight (188.23 g/mol, ), while elemental analysis validates stoichiometry (C7H9N3·2ClH, ). Impurity profiling via reference standards (e.g., EP guidelines in ) ensures compliance with pharmacopeial limits.

Advanced Research Questions

Q. How can computational tools optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer : Leverage databases like PISTACHIO and REAXYS () to model reaction pathways. For example, one-step synthesis strategies using precursor scoring (min. plausibility = 0.01) and template-based relevance heuristics can predict feasible routes. Density functional theory (DFT) calculations assess electronic properties of the pyrrolo-pyrimidine core, aiding in regioselective functionalization.

Q. What experimental designs are suitable for studying the compound’s stability and long-term biological activity?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 3 months) with periodic HPLC monitoring (). For biological activity, use RIPK1 inhibition assays (IC50 determinations) over extended periods (e.g., 72-hour cell viability assays). Time-lapsed NMR or LC-MS can track degradation products, as demonstrated in ’s analysis of related pyrazine derivatives.

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